molecular formula C13H19Cl2NO B1424606 3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride CAS No. 1220019-43-1

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride

Cat. No.: B1424606
CAS No.: 1220019-43-1
M. Wt: 276.2 g/mol
InChI Key: SPCKAKTUUZOUDG-UHFFFAOYSA-N
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Description

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉Cl₂NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride typically involves the reaction of 2-chloro-4,6-dimethylphenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4,6-dimethylphenoxy)methylpiperidine hydrochloride
  • 3-(2-Chloro-4,6-dimethylphenoxy)ethylpiperidine hydrochloride

Uniqueness

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(2-chloro-4,6-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9-6-10(2)13(12(14)7-9)16-11-4-3-5-15-8-11;/h6-7,11,15H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCKAKTUUZOUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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